![molecular formula C15H15F2N3O2S B2741098 2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034510-45-5](/img/structure/B2741098.png)
2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C15H15F2N3O2S and its molecular weight is 339.36. The purity is usually 95%.
BenchChem offers high-quality 2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
A study by Azab et al. (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at developing antibacterial agents. This research highlights the precursor's reactivity towards various compounds to produce derivatives with significant antibacterial activities (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013).
Heterocyclic Fused Compounds as Precursors
Chaloner et al. (1992) detailed the production of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, serving as precursors to o-quinodimethanes. This work illustrates the synthesis process and the potential of these compounds in forming pyrazole fused analogues with implications for further chemical applications (Lynne M. Chaloner, A. Crew, P. O’Neill, R. Storr, M. Yelland, 1992).
Antimicrobial Agent Synthesis
Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial use. Their findings include the development of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, showing promising antibacterial and antifungal activities (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).
Pyrazole Analogues Synthesis
The work by Baraldi et al. (1998) describes a mild one-pot synthesis of Thieno[3,4‐c]pyrazoles and their conversion into pyrazole analogues. This research contributes to the field by providing a regioselective method for synthesizing compounds that could be further explored for various chemical and potentially pharmacological applications (P. Baraldi, H. El-kashef, S. Manfredini, M. J. Pineda de Las Infantas, R. Romagnoli, G. Spalluto, 1998).
Development of Antimicrobial Pyrazole Derivatives
Kendre et al. (2013) synthesized a new series of 1H-pyrazole derivatives containing an aryl sulfonate moiety. The study not only focused on the synthesis but also evaluated these compounds for their anti-inflammatory activity and antimicrobial effectiveness against various strains, highlighting the potential for developing new therapeutic agents (B. V. Kendre, M. G. Landge, W. Jadhav, S. Bhusare, 2013).
Mecanismo De Acción
Mode of Action
The compound, also known as 2,6-Difluorobenzenesulfonyl chloride, is known to react with hydroxyl and amino groups . It is often used in organic synthesis transformations for the protection of hydroxyl and amino groups . Additionally, it can act as a sulfonylating agent for aromatic compounds .
Action Environment
The compound is known to be moisture sensitive . Therefore, environmental factors such as humidity could potentially influence its action, efficacy, and stability.
Propiedades
IUPAC Name |
11-(2,6-difluorophenyl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2S/c16-11-4-2-5-12(17)15(11)23(21,22)19-7-8-20-14(9-19)10-3-1-6-13(10)18-20/h2,4-5H,1,3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSCNAHLMZLWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.